3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
Properties
IUPAC Name |
6-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5OS/c16-8-7(6-4-2-1-3-5-6)14-15-9(11-8)12-13-10(15)17/h1-5H,(H,13,17)(H,11,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXWXPPHGZQDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NNC3=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-mercapto-6-phenyltriazolo[4,3-b]triazin-7(8H)-one generally involves:
- Starting from substituted 1,2,4-triazine derivatives, particularly 3-methylthio-6-phenyl-1,2,4-triazine or related precursors.
- Stepwise functional group transformations including oxidation, hydrazine substitution, cyclization, and mercapto group introduction.
- Use of reagents such as m-chloroperoxybenzoic acid for oxidation and hydrazine hydrate for substitution and ring closure.
- Purification by extraction, washing, drying, and recrystallization to obtain the target compound as a solid.
Stepwise Preparation Details (Based on Patent WO2012075683A1)
These steps illustrate the transformation from methylthio precursors through oxidation and hydrazine substitution to the final mercapto-triazolo-triazine compound. The mercapto group is typically introduced after establishing the fused ring system, ensuring the correct positioning.
Research Findings on Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Solvents | Dichloromethane, ethanol, DMF (dimethylformamide) |
| Temperature | Ice bath to room temperature for oxidation; reflux or room temperature for hydrazine reactions |
| Reaction Time | Typically 1 hour to several hours depending on step |
| Purification | Extraction with dichloromethane, washing with sodium thiosulfate and sodium bicarbonate solutions, drying over anhydrous sodium sulfate |
| Yields | High yields reported for oxidation (up to 94.2%) and hydrazine substitution (around 85%) |
| Characterization | NMR (1H), IR spectroscopy, melting point analysis confirm structure and purity |
Summary Table of Key Reagents and Their Roles
| Reagent | Role in Preparation |
|---|---|
| 3-Methylthio-6-phenyl-1,2,4-triazine | Starting material |
| m-Chloroperoxybenzoic acid | Oxidizes methylthio to sulfoxide |
| Hydrazine hydrate | Substitutes sulfoxide/methylthio with hydrazino group; induces cyclization |
| Acylating agents (e.g., quinolinylacetyl derivatives) | Functionalize triazine ring and stabilize intermediates |
| Sodium thiosulfate, sodium bicarbonate | Workup reagents to remove impurities and byproducts |
| Dichloromethane, ethanol, DMF | Solvents for reaction and purification |
Additional Notes from Related Research
- Similar fused heterocyclic systems have been synthesized via hydrazine-induced cyclization, confirming the robustness of this approach.
- The mercapto group introduction is critical for biological activity in many derivatives, necessitating careful control of reaction conditions to avoid oxidation or side reactions.
- Spectroscopic data (NMR, IR) consistently show disappearance of methylthio signals and appearance of mercapto signals, confirming successful conversion.
Chemical Reactions Analysis
Types of Reactions
3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or triazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole/triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole/triazine rings.
Scientific Research Applications
Synthetic Approaches
Several synthetic routes have been developed for the preparation of 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one. These methods often involve the cyclization of suitable precursors under various conditions:
- Cyclocondensation Reactions : The compound can be synthesized via cyclocondensation reactions involving 4-amino-3-mercaptotriazoles and electrophiles such as α-bromopropenone or phenacyl bromides. This method allows for diverse substitution patterns at the 5-position of the triazole ring, facilitating the formation of various derivatives with modified biological activities .
- Acid-Catalyzed Cyclization : Another approach involves acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters to form the triazole ring. This method is noted for its simplicity and effectiveness in generating complex heterocycles .
Medicinal Applications
The medicinal potential of this compound has been explored in various studies:
- Antimicrobial Activity : Research indicates that compounds within this class exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes .
- Anticancer Properties : Some studies have reported that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting angiogenesis. The presence of the mercapto group enhances these effects by participating in redox reactions that can affect cellular signaling pathways .
Other Scientific Applications
Beyond medicinal chemistry, this compound has applications in:
- Agricultural Chemistry : The compound's ability to act as a biocide makes it a candidate for use in agricultural settings to combat plant pathogens and pests. Its efficacy in this regard is still under investigation but shows promise based on preliminary studies .
- Material Science : The unique structural properties of triazoles enable their incorporation into polymer matrices or as ligands in coordination chemistry. This versatility opens avenues for developing new materials with tailored properties for electronics or catalysis .
Case Studies
Mechanism of Action
The mechanism of action of 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Triazine Derivatives
Crystallographic and Hydrogen-Bonding Patterns
- 3-Mercapto-6-phenyl derivative : Crystallographic data are unavailable, but its mercapto group likely participates in S-H⋯N/O interactions, similar to the benzylmercapto derivative’s N-H⋯N/O network .
- 6-Amino-3-benzylmercapto derivative: Crystallizes in monoclinic P2₁/c with extensive N-H⋯N (2.96 Å) and N-H⋯O (2.98 Å) bonds, stabilized by π-π stacking .
- Nitrophenyl derivative (7b): Monoclinic P2₁/n space group; nitro group facilitates intermolecular dipole interactions and planar stacking .
Physicochemical Properties
- Solubility: Mercapto and phenyl groups in the target compound reduce aqueous solubility compared to amino or nitro-substituted derivatives .
- Melting Points : Phenyl and aromatic substituents elevate melting points (e.g., 7i: 269–271°C) due to rigid stacking, whereas alkyl groups lower them (e.g., 7e: 202–204°C) .
Biological Activity
3-Mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Case Studies and Research Findings
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Inhibition of Cancer Cell Proliferation :
-
Mechanistic Insights :
- The compound induces apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation. It has been observed to increase levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels . This suggests a potential mechanism for its anticancer effects through the activation of apoptotic pathways.
- Xenograft Models :
Antibacterial Activity
Research Findings
The antibacterial properties of this compound have also been explored:
- Efficacy Against Pathogenic Bacteria :
-
Comparison with Conventional Antibiotics :
- When compared to standard antibiotics, the compound exhibited superior activity against certain bacterial strains, suggesting its potential as a novel antibacterial agent.
Antifungal Activity
Case Studies
In addition to its antibacterial properties, the compound has shown promising antifungal activity:
- Screening Against Fungal Strains :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one?
- Answer : A robust approach involves cyclization reactions using carbonyldiimidazole (CDI) as an activating agent. For example, reacting 3-hydrazinopyrazin-2-one derivatives with aryl/heteroaryl carboxylic acids in anhydrous DMFA at 100°C for 1 hour, followed by refluxing with N1-aryl/benzyl-3-hydrazinopyrazin-2-one for 24 hours. Post-reaction purification via recrystallization (DMFA/i-propanol) ensures high yields .
Q. How can tautomerism and dynamic equilibrium in this compound's derivatives affect structural characterization?
- Answer : Arylidenehydrazone derivatives of related triazinones exhibit tautomerism between acyclic hydrazone and bicyclic triazolo-triazinone forms. Techniques like NMR (to observe proton shifts) and X-ray crystallography are critical for resolving coexisting forms. For dynamic equilibrium studies, variable-temperature NMR or computational modeling (DFT) can quantify energy barriers .
Q. What are the recommended protocols for evaluating its antioxidant or enzyme inhibitory activity?
- Answer : Standard assays include DPPH/ABTS radical scavenging for antioxidants and α-glucosidase/α-amylase inhibition assays for anti-diabetic potential. For instance, IC₅₀ values for α-glucosidase inhibition can be determined using acarbose as a positive control, with molecular docking (e.g., AutoDock Vina) to validate binding modes .
Advanced Research Questions
Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for triazolo-triazinone derivatives?
- Answer : Contradictions in SAR (e.g., conflicting bioactivity trends) may arise from tautomerism or solvatomorphism. Use molecular dynamics simulations (GROMACS) to model solvent effects and QM/MM calculations to map electronic interactions. Pair with experimental data (e.g., crystallography ) to validate hypotheses .
Q. What strategies optimize the compound’s thermal stability for energetic material applications?
- Answer : Nitroamino-functionalization enhances thermal stability. Synthesize energetic salts (e.g., ammonium or hydrazinium derivatives) via acid-base reactions. Characterize using DSC/TGA for decomposition kinetics (e.g., Kissinger method) and assess hazard potential via impact sensitivity tests (BAM drop hammer) .
Q. How to address discrepancies in biological activity data across different cell lines or assay conditions?
- Answer : Discrepancies may stem from cell-specific uptake or assay interference (e.g., redox activity of the mercapto group). Conduct orthogonal assays:
- Cytotoxicity : MTT vs. resazurin assays to rule out false positives.
- Target engagement : Use SPR or ITC to measure direct binding to enzymes like α-glucosidase .
Q. What advanced techniques confirm regioselectivity in functionalization reactions of the triazolo-triazinone core?
- Answer : Regioselectivity in electrophilic substitutions (e.g., halogenation) can be probed via:
- NMR crystallography : To map electron density.
- Isotopic labeling : Track reaction pathways (e.g., ¹⁵N labeling).
- DFT calculations : Predict reactive sites using Fukui indices .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
